3-Chloro-5-(pentafluorosulfur)aniline
Overview
Description
3-Chloro-5-(pentafluorosulfur)aniline is a useful research compound. Its molecular formula is C6H5ClF5NS and its molecular weight is 253.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
3-Chloro-5-(pentafluorosulfur)aniline and related compounds have been extensively studied for their applications in material science, particularly in the synthesis of novel materials and compounds. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen showcases the utility of such compounds in creating new chemical entities with potential applications in various fields including medicinal chemistry and material science (Pastýříková et al., 2012). This process enables the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, highlighting the versatility of this compound derivatives in synthesizing complex organic structures.
Catalysis and Organic Transformations
The compound's derivatives have also found applications in catalysis and organic transformations. For example, the use of 3,5-bis(trifluoromethyl)aniline as a highly efficient monodentate transient directing group for palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes demonstrates the role of such compounds in facilitating complex chemical reactions (Wang et al., 2019). This method allows for the synthesis of a diverse set of symmetrical and unsymmetrical 9-fluorenones, showcasing the potential of this compound derivatives in enhancing the efficiency and selectivity of chemical syntheses.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound have been utilized in novel methodologies for pollutant detection and remediation. The enhanced oxidation of aniline using the Fe(III)-S(IV) system, where different oxysulfur radicals play a significant role, is one such application. This system demonstrates a significant enhancement in the efficiency of aniline oxidation, providing insights into developing new cost-effective technologies for the treatment of organic compounds-containing water (Yuan et al., 2019). Such research underscores the potential of this compound derivatives in environmental science, particularly in improving water treatment processes.
Fluorescence and Spectroscopy
Furthermore, the study of fluorescence quenching in boronic acid derivatives using Stern-Volmer kinetics indicates the potential of this compound derivatives in fluorescence-based analytical applications (Geethanjali et al., 2015). The investigation into the fluorescence quenching mechanisms of these compounds can provide valuable insights into their electronic properties and interactions, which are crucial for designing fluorescence-based sensors and analytical tools.
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAOJHODWHXUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225039 | |
Record name | (OC-6-21)-(3-Amino-5-chlorophenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-97-9 | |
Record name | (OC-6-21)-(3-Amino-5-chlorophenyl)pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-(3-Amino-5-chlorophenyl)pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.